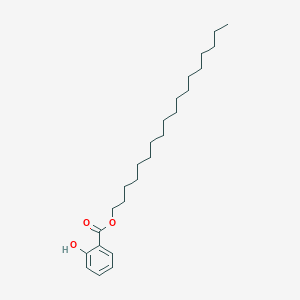
Memotine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Memotine hydrochloride, also known as 3, 4-dihydro-2H-6-methoxy-1, 2, 3-benzothiadiazine-4-one hydrochloride, is a synthetic compound that has been extensively studied for its potential to treat cognitive disorders such as Alzheimer's disease.
Applications De Recherche Scientifique
Treatment in Pervasive Developmental Disorders
Memantine hydrochloride has been explored for its effectiveness in children with pervasive developmental disorders (PDDs). A study found significant improvement in memory tests and behavioral symptoms such as hyperactivity, lethargy, and irritability after treatment with memantine hydrochloride, suggesting its potential use in PDDs (Owley et al., 2006).
Alzheimer's Disease Treatment
Memantine hydrochloride was approved by the US FDA in 2003 for the treatment of moderate to severe Alzheimer's disease. Its neuroprotective action against N-methyl-D-aspartate receptor overactivation positions it as a significant therapeutic option in this domain (Witt, Macdonald, & Kirkpatrick, 2020). Additional research has highlighted memantine's role in improving cognitive functions in Alzheimer's disease, particularly when used in conjunction with cholinesterase inhibitors (Shi Jian-xin, 2012).
ADHD and Executive Function Deficits
A study evaluated memantine hydrochloride as an adjunct treatment for executive function deficits in adults with ADHD. It found that memantine, in combination with stimulant medication, showed improvements in selective areas of executive functioning (Biederman et al., 2017).
Dementia Subtypes
Memantine hydrochloride has been reviewed for its efficacy in managing various dementia subtypes, including frontotemporal dementia, dementia with Lewy bodies, Parkinson's disease dementia, and vascular dementia. This review supports memantine as an effective therapeutic option for these conditions (Peng, Yuan, & Zhu, 2013).
Down Syndrome Treatment
A pilot study investigated memantine's effects on cognitive and adaptive functions in adults with Down syndrome. Although primary outcomes showed no significant difference, one secondary measure associated with the hypothesis showed improvement, suggesting potential benefits in this area (Boada et al., 2012).
Weight Loss and Eating Behavior
Memantine has been shown to influence weight loss and eating behavior, particularly in correcting binge-like eating behavior in humans and animal models. It suggests its potential use as a treatment for obesity control (Deng et al., 2019).
Autism Spectrum Disorder
A trial assessed memantine hydrochloride for treating core social and cognitive deficits in adults with high-functioning autism spectrum disorder (ASD). The study reported significant reductions in autism severity, ADHD, and anxiety symptoms, highlighting its therapeutic potential in ASD (Joshi et al., 2016).
Propriétés
Numéro CAS |
10540-97-3 |
|---|---|
Nom du produit |
Memotine hydrochloride |
Formule moléculaire |
C17H18ClNO2 |
Poids moléculaire |
303.8 g/mol |
Nom IUPAC |
1-[(4-methoxyphenoxy)methyl]-3,4-dihydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C17H17NO2.ClH/c1-19-14-6-8-15(9-7-14)20-12-17-16-5-3-2-4-13(16)10-11-18-17;/h2-9H,10-12H2,1H3;1H |
Clé InChI |
LFFGEYHTAJZONR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC2=NCCC3=CC=CC=C32.Cl |
SMILES canonique |
COC1=CC=C(C=C1)OCC2=NCCC3=CC=CC=C32.Cl |
Apparence |
Solid powder |
Autres numéros CAS |
10540-97-3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![methyl 2-[2-amino-N-[3-(dimethylamino)propyl]anilino]benzoate](/img/structure/B83112.png)






